molecular formula C15H19N3O B4258827 N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B4258827
M. Wt: 257.33 g/mol
InChI Key: CQLKNYNVMARYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MMPEP has gained significant attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia.

Mechanism of Action

N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide selectively targets the mGluR5 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can modulate the release of glutamate, a neurotransmitter that plays a key role in various neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing anxiety-like behavior and improving cognitive function in animal models of neurological disorders. N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate release. However, one of the limitations of using N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is its potential off-target effects, which can lead to unintended consequences.

Future Directions

There are several potential future directions for N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide research, including investigating its potential therapeutic applications in treating other neurological disorders such as Parkinson's disease and epilepsy. Additionally, further studies are needed to better understand the long-term effects of N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide on neurological function and behavior. Finally, the development of more selective and potent mGluR5 antagonists could lead to the development of more effective treatments for neurological disorders.

Scientific Research Applications

N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. Studies have shown that N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can reduce anxiety-like behavior in rodents and improve cognitive function in animal models of Alzheimer's disease. N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-6-8-16-13(9-11)10-12(2)18(3)15(19)14-5-4-7-17-14/h4-9,12,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLKNYNVMARYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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